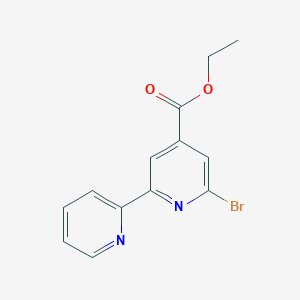

Ethyl 6-bromo-2,2'-bipyridine-4-carboxylate

Descripción

Ethyl 6-bromo-2,2'-bipyridine-4-carboxylate (C₁₄H₁₃BrN₂O₂; molecular weight: 321.17 g/mol) is a brominated bipyridine derivative with an ester functional group. Its structure comprises two pyridine rings connected at the 2- and 2'-positions, with a bromine substituent at the 6-position of one ring and an ethyl carboxylate group at the 4-position of the other . This compound serves as a versatile intermediate in coordination chemistry and pharmaceutical research, particularly in synthesizing ligands for metal complexes or bioactive molecules.

Propiedades

Número CAS |

294211-88-4 |

|---|---|

Fórmula molecular |

C13H11BrN2O2 |

Peso molecular |

307.14 g/mol |

Nombre IUPAC |

ethyl 2-bromo-6-pyridin-2-ylpyridine-4-carboxylate |

InChI |

InChI=1S/C13H11BrN2O2/c1-2-18-13(17)9-7-11(16-12(14)8-9)10-5-3-4-6-15-10/h3-8H,2H2,1H3 |

Clave InChI |

RAQKHXFHQRCXPX-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC(=NC(=C1)Br)C2=CC=CC=N2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate typically involves the bromination of 2,2’-bipyridine followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the bipyridine ring. The resulting brominated bipyridine is then reacted with ethyl chloroformate under basic conditions to form the ester .

Industrial Production Methods: Industrial production of Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The bipyridine ring can undergo oxidation or reduction, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and other nucleophiles.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and other substituted bipyridines.

Oxidation Products: Oxidation can lead to the formation of bipyridine N-oxides or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Ethyl 6-bromo-2,2'-bipyridine-4-carboxylate is a heterocyclic compound featuring a bipyridine structure, with two pyridine rings connected at the 2 and 2' positions. It has a molecular formula of and a molecular weight of approximately 321.174 g/mol. The compound includes a bromine atom at the 6-position, a methyl group at the 4'-position, and an ethyl ester group at the carboxylate position, which contribute to its chemical properties and applications in coordination and medicinal chemistry.

Scientific Research Applications

- Synthesis and Derivatives The synthesis of ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate is significant for creating derivatives with improved biological or chemical properties.

- Interaction with Metal Ions Studies show that ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate forms stable complexes with metal ions, enhancing catalytic activity in various reactions. These interactions are important for understanding its role in biological systems and potential therapeutic uses. Research focuses on how these complexes modulate enzyme activity or participate in electron transfer processes.

- Antimicrobial Properties Some derivatives of ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate have demonstrated effectiveness against bacterial and fungal strains.

Analogs

Mecanismo De Acción

The mechanism of action of Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate largely depends on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interaction with other molecules. In biological systems, the compound may interact with metal-containing enzymes or proteins, affecting their function and activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs of Ethyl 6-bromo-2,2'-bipyridine-4-carboxylate include:

Key Observations:

- Substituent Effects: The bromine atom at the 6-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The hexadecyl chain in the 4'-hexadecyl analog increases hydrophobicity, making it suitable for micelle formation or membrane studies .

- Ester vs. Carboxylic Acid: The ethyl ester group in the target compound improves solubility in nonpolar solvents compared to the free carboxylic acid analog (CAS 1214327-06-6), which is more polar and prone to hydrogen bonding .

Actividad Biológica

Ethyl 6-bromo-2,2'-bipyridine-4-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a bromine atom and a bipyridine framework, contribute to its diverse interactions in biological systems.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃BrN₂O₂

- Molecular Weight : Approximately 321.174 g/mol

- Key Functional Groups : Bromine at the 6-position, ethyl ester at the carboxylate position.

This compound's structure allows for the formation of stable metal complexes, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research indicates that ethyl 6-bromo-2,2'-bipyridine-4-carboxylate exhibits notable antimicrobial properties. Studies have shown that derivatives of bipyridine compounds can effectively inhibit the growth of various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that this compound displays significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

| Enterococcus faecalis | 125 |

These results suggest that the halogen substituents in the compound are crucial for its antibacterial activity .

Anticancer Activity

Ethyl 6-bromo-2,2'-bipyridine-4-carboxylate has also been evaluated for its potential anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings on Anticancer Activity

A study investigating the effects of this compound on cancer cell lines revealed promising results:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Inhibition Rate : Over 50% inhibition observed at concentrations above 50 µM.

- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis.

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

Coordination Chemistry and Biological Implications

The ability of ethyl 6-bromo-2,2'-bipyridine-4-carboxylate to form stable complexes with metal ions enhances its biological activity. These complexes can modulate enzyme activities and participate in electron transfer processes, which are critical for various biological functions.

Table 2: Stability Constants of Metal Complexes

| Metal Ion | Complex Stability Constant (log K) |

|---|---|

| Cu²⁺ | 5.67 |

| Ni²⁺ | 4.92 |

| Zn²⁺ | 3.85 |

The stability of these complexes indicates that ethyl 6-bromo-2,2'-bipyridine-4-carboxylate could serve as a valuable ligand in coordination chemistry, potentially leading to novel therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.